molecular formula C7H6BrNO3 B1375599 2-Bromo-5-(2-nitroprop-1-enyl)furan CAS No. 35950-37-9

2-Bromo-5-(2-nitroprop-1-enyl)furan

Cat. No.: B1375599
CAS No.: 35950-37-9
M. Wt: 232.03 g/mol
InChI Key: NTCSJAIZGNPUBU-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-nitroprop-1-enyl)furan is an organic compound with the molecular formula C7H6BrNO3 It belongs to the furan family and is characterized by the presence of a bromine atom and a nitroprop-1-enyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-nitroprop-1-enyl)furan typically involves the bromination of 5-(2-nitroprop-1-enyl)furan. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-nitroprop-1-enyl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

2-Bromo-5-(2-nitroprop-1-enyl)furan has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-nitroprop-1-enyl)furan involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in electrophilic reactions, further contributing to the compound’s activity. Detailed studies on the exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(2-nitrovinyl)furan: Similar structure but with a different alkyl chain length.

    2-Bromo-5-(2-nitroethyl)furan: Similar structure but with a different alkyl chain length.

    2-Bromo-5-(2-nitrobut-1-enyl)furan: Similar structure but with a different alkyl chain length.

Uniqueness

2-Bromo-5-(2-nitroprop-1-enyl)furan is unique due to its specific combination of a bromine atom and a nitroprop-1-enyl group attached to the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-5-(2-nitroprop-1-enyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-5(9(10)11)4-6-2-3-7(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCSJAIZGNPUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(O1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739374
Record name 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35950-37-9
Record name 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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